![molecular formula C15H17NO4 B5236346 N-(1-benzofuran-2-ylcarbonyl)leucine](/img/structure/B5236346.png)
N-(1-benzofuran-2-ylcarbonyl)leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzofuran-2-ylcarbonyl)leucine, commonly known as NAAL, is a synthetic compound that has been extensively used in scientific research. NAAL is a highly potent and selective inhibitor of the enzyme glutamate carboxypeptidase II (GCPII), also known as N-acetylated alpha-linked acidic dipeptidase (NAALADase). GCPII is a zinc metallopeptidase that is highly expressed in the central nervous system (CNS) and plays a critical role in the regulation of glutamatergic neurotransmission. NAAL has been shown to have various biochemical and physiological effects on the CNS, making it a valuable tool for studying glutamatergic neurotransmission and related disorders.
Mechanism of Action
NAAL exerts its pharmacological effects by inhibiting GCPII, which is an enzyme that plays a critical role in the regulation of glutamatergic neurotransmission. GCPII is responsible for the hydrolysis of N-acetylaspartylglutamate (NAAG), which is a neuropeptide that acts as a modulator of glutamatergic neurotransmission. NAAL inhibits GCPII by binding to its active site, thereby preventing the hydrolysis of NAAG and leading to increased levels of NAAG in the CNS. The increased levels of NAAG have been shown to have various neuroprotective effects, including the inhibition of glutamate release and the reduction of oxidative stress.
Biochemical and Physiological Effects:
NAAL has been shown to have various biochemical and physiological effects on the CNS. In addition to its neuroprotective effects, NAAL has been shown to have analgesic effects in animal models of neuropathic pain. NAAL has also been shown to improve cognitive function in animal models of Alzheimer's disease and to have antipsychotic effects in animal models of schizophrenia. These effects are thought to be mediated by the inhibition of GCPII and the resulting modulation of glutamatergic neurotransmission.
Advantages and Limitations for Lab Experiments
NAAL has several advantages as a research tool. It is a highly potent and selective inhibitor of GCPII, making it a valuable tool for studying the role of GCPII in various CNS disorders. NAAL is also relatively easy to synthesize and has been well-characterized in scientific literature. However, there are also some limitations to the use of NAAL in lab experiments. NAAL has poor solubility in water, which can make it difficult to administer in vivo. In addition, the use of NAAL in animal studies can be complicated by its potential toxicity and the need for appropriate controls.
Future Directions
There are several future directions for the use of NAAL in scientific research. One potential direction is the development of GCPII inhibitors as therapeutic agents for CNS disorders. The neuroprotective and analgesic effects of NAAL suggest that GCPII inhibition could be a promising therapeutic strategy for neurodegenerative diseases and neuropathic pain. Another potential direction is the use of NAAL as a research tool for studying the role of GCPII in other CNS disorders, such as depression and anxiety. Finally, the development of more water-soluble forms of NAAL could improve its utility in vivo and facilitate its use in future studies.
Synthesis Methods
The synthesis of NAAL involves the coupling of 2-benzofurancarboxylic acid with leucine methyl ester using a coupling reagent such as dicyclohexylcarbodiimide (DCC). The resulting product is then deprotected using a strong acid such as trifluoroacetic acid (TFA) to yield NAAL. The synthesis of NAAL has been described in various scientific publications and is considered to be a well-established method.
Scientific Research Applications
NAAL has been extensively used in scientific research to study the role of GCPII in various CNS disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and neuropathic pain. NAAL has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, suggesting that GCPII inhibition could be a potential therapeutic strategy for these disorders. In addition, NAAL has been used to study the role of GCPII in the regulation of pain perception, with promising results indicating that GCPII inhibitors could be used as analgesics.
properties
IUPAC Name |
2-(1-benzofuran-2-carbonylamino)-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-9(2)7-11(15(18)19)16-14(17)13-8-10-5-3-4-6-12(10)20-13/h3-6,8-9,11H,7H2,1-2H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXXTYJMEAEENN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzofuran-2-carbonylamino)-4-methylpentanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.